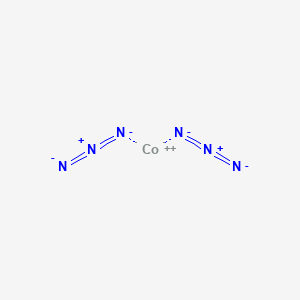

Diazidocobalt(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

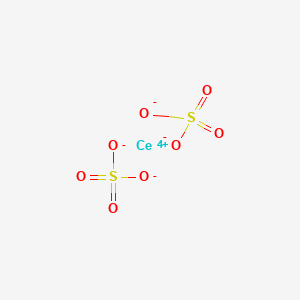

Diazidocobalt(II) is a coordination compound that contains two azide groups and a cobalt ion. It is a highly reactive and unstable compound, which makes it a useful reagent in organic synthesis and chemical research. Diazidocobalt(II) is synthesized through various methods, including the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc.

Mecanismo De Acción

Diazidocobalt(II) is a highly reactive compound that can undergo various reactions, including nucleophilic substitution and radical reactions. The azide groups in Diazidocobalt(II) can act as nucleophiles and attack electrophilic centers in molecules. The cobalt ion can also act as a Lewis acid and coordinate with electron-rich molecules. Diazidocobalt(II) can undergo homolytic cleavage of the N-N bond to form nitrogen radicals, which can participate in radical reactions.

Efectos Bioquímicos Y Fisiológicos

Diazidocobalt(II) is not used in drug development and has no known biochemical or physiological effects. It is a toxic and unstable compound that can decompose explosively. Therefore, it must be handled with extreme care in the laboratory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diazidocobalt(II) has several advantages and limitations for lab experiments. It is a highly reactive and versatile reagent that can introduce azide groups into molecules. It is also a useful precursor for cobalt nanoparticles. However, Diazidocobalt(II) is a toxic and unstable compound that must be handled with extreme care. It can decompose explosively and is sensitive to light and heat. Therefore, it should be stored in a cool, dark, and dry place.

Direcciones Futuras

There are several future directions for the research on Diazidocobalt(II). One direction is to investigate its reactivity with different types of molecules and its potential applications in organic synthesis. Another direction is to study the mechanism of its decomposition and the factors that affect its stability. Diazidocobalt(II) can also be used as a precursor for the synthesis of cobalt oxide nanoparticles, which have potential applications in catalysis and energy storage. Therefore, future research can focus on the preparation and characterization of cobalt oxide nanoparticles using Diazidocobalt(II) as a precursor.

Métodos De Síntesis

The synthesis of Diazidocobalt(II) involves the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc. In the first method, cobalt(II) chloride is dissolved in water, and sodium azide is added to the solution. The resulting Diazidocobalt(II) precipitate is washed with water and dried under vacuum. In the second method, cobalt(III) azide is reduced with zinc in the presence of acetic acid. The Diazidocobalt(II) product is isolated by filtration and washed with water.

Aplicaciones Científicas De Investigación

Diazidocobalt(II) is used as a reagent in organic synthesis to introduce azide groups into molecules. It is also used in chemical research to investigate the reactivity of azide compounds and the mechanism of azide reactions. Diazidocobalt(II) has been used in the synthesis of various compounds, including triazoles, tetrazoles, and aziridines. It is also used in the preparation of cobalt nanoparticles and as a precursor for cobalt oxide nanoparticles.

Propiedades

Número CAS |

14215-31-7 |

|---|---|

Nombre del producto |

Diazidocobalt(II) |

Fórmula molecular |

CoN6 |

Peso molecular |

142.97 g/mol |

Nombre IUPAC |

cobalt(2+);diazide |

InChI |

InChI=1S/Co.2N3/c;2*1-3-2/q+2;2*-1 |

Clave InChI |

XRKZTILYATXYGV-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |

SMILES canónico |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)